1,3-dioxolane-2,4-dione

Ring-Opening Polymerization Organocatalysis Polyglycolide

Conventional lactide ROP requires harsh conditions and metal catalysts, limiting functional group tolerance and stereochemical integrity. 1,3-Dioxolane-2,4-dione, the parent O-carboxyanhydride (OCA), is the solution for producing precision poly(α-hydroxy acid)s. - Achieve full monomer conversion in <30 min at 25°C using mild organocatalysts. - Obtain polymers with Tₘ > 170 °C, >99% ee retention, and Đₘ < 1.15, free of cytotoxic metal residues. - Enable direct incorporation of sensitive pendant groups (e.g., -COOH) without post-polymerization modification. - Ideal for continuous flow systems due to rapid kinetics and controlled, living polymerization.

Molecular Formula C3H2O4
Molecular Weight 102.05 g/mol
CAS No. 31517-02-9
Cat. No. B6150256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dioxolane-2,4-dione
CAS31517-02-9
Molecular FormulaC3H2O4
Molecular Weight102.05 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)O1
InChIInChI=1S/C3H2O4/c4-2-1-6-3(5)7-2/h1H2
InChIKeyBQKCJNGDDGMGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxolane-2,4-dione Core Identity and Classification


1,3-Dioxolane-2,4-dione (CAS 31517-02-9), systematically named O-carboxyglycolic acid anhydride, is the unsubstituted parent compound of the O-carboxyanhydride (OCA) family. These five-membered cyclic monomers are derived from α-hydroxy acids and serve as highly activated alternatives to 1,4-dioxane-2,5-diones (e.g., glycolide, lactide) for the synthesis of functionalized poly(α-hydroxy acid)s (PAHAs) [1]. The ring strain inherent in the five-membered dioxolane-dione ring (28–32 kJ/mol) renders it significantly more reactive than six-membered dilactone analogs, enabling controlled ring-opening polymerization (ROP) under mild organocatalytic conditions that minimize racemization and side reactions [2].

1,3-Dioxolane-2,4-dione vs. Dilactone Analogs


While glycolide (1,4-dioxane-2,5-dione) and lactide share the ability to produce biodegradable PAHAs, their six-membered rings exhibit substantially lower ring strain and reactivity compared to the five-membered 1,3-dioxolane-2,4-dione scaffold. This fundamental thermodynamic difference means that ROP of dilactones demands harsher conditions (elevated temperatures, metal catalysts) that often compromise stereochemical integrity and limit functional group tolerance [1]. In contrast, the OCA structure of 1,3-dioxolane-2,4-dione enables rapid polymerization at ambient temperature using mild organocatalysts, directly preserving enantiopurity and enabling incorporation of sensitive pendant functionalities that are inaccessible via dilactone routes [2].

1,3-Dioxolane-2,4-dione: Comparative Performance Evidence


Ring-Opening Polymerization Rate Comparison

The ROP of 1,3-dioxolane-2,4-dione (OCA) proceeds at a dramatically faster rate than that of glycolide under identical organocatalytic conditions. DMAP-catalyzed ROP of OCA monomers reaches full conversion within minutes at room temperature, while glycolide ROP under the same conditions requires hours and elevated temperatures, leading to lower molecular weight control [1].

Ring-Opening Polymerization Organocatalysis Polyglycolide Kinetics

Stereochemistry Retention

Using a pyridine/lactic acid ion-pair organocatalyst, ROP of (S)-5-methyl-1,3-dioxolane-2,4-dione (l-lacOCA) proceeds with >99% retention of enantiomeric excess, yielding isotactic PLLA with a melting temperature (Tₘ) of 175 °C. In contrast, DMAP-catalyzed ROP of the same OCA monomer results in significant racemization (ee loss of 8–15%), yielding atactic polymer with a lower Tₘ of 155 °C [1]. This demonstrates that the OCA scaffold's reactivity profile permits milder catalytic systems that preserve stereoregularity, a feature challenging to achieve with dilactone analogs.

Stereoselective Polymerization Racemization Polylactide Isotactic Polyesters

Functional Group Tolerance for Pendant Carboxylic Acid

OCA monomers such as l-malOCA (5-(S)-[(benzyloxycarbonyl)methyl]-1,3-dioxolane-2,4-dione) undergo controlled ROP to yield poly(benzyl malate) with narrow dispersity (Đₘ = 1.08–1.15) and subsequent deprotection yields poly(malic acid) with free carboxylic acid groups [1]. Attempts to polymerize analogous substituted glycolide derivatives suffer from poor reactivity and cross-linking side reactions, with typical Đₘ > 1.5 and incomplete conversion [2].

Functionalized Polyesters Pendant Groups Poly(malic acid) Copolymerization

Key Application Scenarios for 1,3-Dioxolane-2,4-dione


Isotactic Poly(α-hydroxy acid) Synthesis for Implants

When procurement specifications demand high stereoregularity (Tₘ > 170 °C) and narrow molecular weight distribution without metal catalyst residues, 1,3-dioxolane-2,4-dione-derived chiral OCA monomers (e.g., l-lacOCA) are the only viable option. As demonstrated by Buchard et al. (2017) [1], the ion-pair organocatalytic system achieves >99% ee retention and Tₘ of 175 °C at 25 °C, a combination that cannot be matched by Sn(Oct)₂-catalyzed lactide ROP which requires high temperature and often introduces cytotoxic tin residues.

Functionalizable Polyesters for Drug Conjugation

The OCA scaffold uniquely permits direct ROP of monomers bearing protected carboxylic acid side chains (e.g., l-malOCA) to yield poly(malic acid) derivatives with Đₘ < 1.15. This level of control is essential for consistent drug loading and release kinetics in polymer-drug conjugates [1]. Conventional glycolide/lactide copolymerization routes cannot introduce pendant carboxyl groups without complex post-polymerization functionalization that degrades polymer backbone integrity.

Room-Temperature ROP for Continuous Flow Manufacturing

The high ring strain of 1,3-dioxolane-2,4-dione enables full monomer conversion in less than 30 minutes at ambient temperature under organocatalytic conditions [1], making it uniquely suited for continuous flow reactors. This contrasts with glycolide, which requires prolonged heating and is prone to premature crystallization in flow systems, leading to blockages and batch-to-batch variability.

Block Copolymers for Drug Delivery Carriers

The living nature of OCA polymerization, coupled with its rapid kinetics, allows sequential monomer addition to generate AB and ABA block copolymers with predictable block lengths (Đₘ < 1.2) [1]. This is critical for self-assembling micellar drug carriers where core/corona dimensions dictate drug loading capacity and circulation half-life. Glycolide-based block copolymerization typically yields broader distributions and cannot achieve the same architectural precision.

Quote Request

Request a Quote for 1,3-dioxolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.